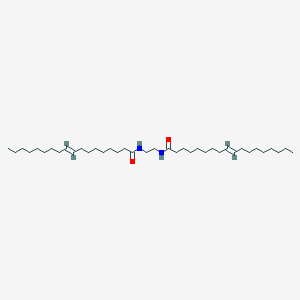
Ethylene dioleamide
Descripción general
Descripción
Ethylene dioleamide is not explicitly mentioned in the provided papers. However, the papers discuss related compounds and polymers synthesized from ethylene derivatives, which can offer insights into the broader category of ethylene-based compounds. For instance, the synthesis of hyperbranched polyethylene ionomers containing tetralkylammonium ions is achieved through the copolymerization of ethylene with ionic liquid comonomers, indicating the versatility of ethylene in forming complex structures with various functional groups .
Synthesis Analysis
The synthesis of ethylene-based polymers and compounds involves innovative techniques such as direct catalytic copolymerization. In the first paper, a Pd–diimine catalyst is used to synthesize hyperbranched polyethylene ionomers by copolymerizing ethylene with tetralkylammonium-containing acrylate-type ionic liquid comonomers. This method is notable for its ability to incorporate highly polar ionic groups into the polymer chain . The second paper describes the preparation of polarized ethylenes through the condensation of S-alkylthioamidinium salts or methyl dithiocarboxylates with active methylene compounds, showcasing another approach to modifying ethylene's properties .
Molecular Structure Analysis
The molecular structure of ethylene derivatives can be significantly altered to include various functional groups, as demonstrated in the papers. The first paper highlights the inclusion of positively charged tetralkylammonium ions with different counteranions in the polymer chain, which affects the macromolecular chain parameters . The second paper presents polarized ethylenes with electron-donating and electron-accepting groups on adjacent olefinic carbon atoms, which are key to their reactivity and the synthesis of other heterocyclic compounds .
Chemical Reactions Analysis
Ethylene derivatives can undergo a range of chemical reactions to produce diverse compounds. The polarized ethylenes mentioned in the second paper react with hydrazine or guanidine derivatives to yield pyrazole and pyrimidine derivatives, indicating the reactivity of these modified ethylenes towards nucleophilic reagents . Such reactions are crucial for the synthesis of various heterocyclic structures, which have numerous applications in pharmaceuticals and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylene derivatives are influenced by the functional groups attached to the ethylene backbone. The first paper suggests that the ion content and counteranion type in the synthesized ionomers can be varied, which would affect the physical properties like solubility and chemical properties such as ionic conductivity . The third paper discusses the solubility of synthesized polynaphthoylene-sym-triazole in organic solvents, which is an important physical property for processing and application purposes .
Aplicaciones Científicas De Investigación
Ethylene biosynthesis inhibition: Pyrazinamide and derivatives have been identified as inhibitors of ethylene biosynthesis in plants, providing a potential approach to reduce postharvest loss in agriculture (Sun et al., 2017).
Polymerization catalysts: Alpha-iminocarboxamidato nickel complexes are used as catalysts in the polymerization of ethylene and related monomers, crucial for producing a wide range of polyolefins used in various applications (Boardman & Bazan, 2009).
Ethylene oxide sterilization: Ethylene oxide is widely used for the sterilization of medical devices. This research highlights the importance of cycle design and validation in EO sterilization processes (Mendes, Brandão, & Silva, 2007).
Ethylene diurea (EDU) toxicity study: This research investigated the toxicity of ethylene diurea (EDU) and its mode of action using Lemna minor L. as a model organism, providing insights into its safe application in environmental settings (Agathokleous et al., 2016).
Controlled ethylene capture and release: Porous scaffolds have been developed for electrochemically controlled reversible capture and release of ethylene, highlighting potential applications in environmental and industrial settings (Mendecki et al., 2017).
Demulsification of crude oil emulsion: This study explored the use of compounds like poly(ethylene glycol) distearate in breaking water-in-crude oil emulsion, demonstrating applications in the petroleum industry (Roshan, Ghader, & Rahimpour, 2018).
Ethylene and oleamide in medical devices: Research on oleamide, used as a lubricant in polypropylene medical devices, and its interaction with ethylene oxide sterilization methods, contributes to medical device manufacturing and safety considerations (Berghaus et al., 2022).
Ethylene in agriculture: Studies on ethylene's role in plant growth and development, and its manipulation for agricultural purposes, are crucial for improving crop production and storage (Schaller & Voesenek, 2015).
Propiedades
IUPAC Name |
(Z)-N-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,39,41)(H,40,42)/b19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDXXMDEEFOVHR-CLFAGFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals | |
| Record name | 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N,N'-Ethylenebisoleamide | |
CAS RN |
110-31-6 | |
| Record name | Ethylenebis(oleamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-1,2-Ethanediylbis-9-octadecenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-ethane-1,2-diylbisoleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE DIOLEAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMN5HDE2GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)

